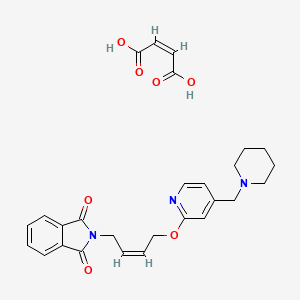

![molecular formula C11H5Cl6N3O B1146987 2-[2-(Furano-2-il)vinil]-4,6-bis(triclorometil)-1,3,5-triazina CAS No. 154880-05-4](/img/structure/B1146987.png)

2-[2-(Furano-2-il)vinil]-4,6-bis(triclorometil)-1,3,5-triazina

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, generally involves reactions starting from 2,4,6-trichloro-1,3,5-triazine or its derivatives. For example, a method described involves the preparation of 2,4,6-bis(trichloromethyl)-1,3,5-triazines through reactions that might include steps such as substitution reactions with furan derivatives under specific conditions to introduce the furan-2-ylvinyl group (Werbel et al., 1987; Hermon & Tshuva, 2008). These methods showcase the versatility in functionalizing the triazine core for the synthesis of complex molecules.

Molecular Structure Analysis

Molecular structure analysis of triazine derivatives reveals insights into their conformational dynamics and electronic structure. Studies on similar compounds, such as ethylene-bridged bis(hydroxylamino-1,3,5-triazine) derivatives, emphasize the significance of their electronic structure and conformational restrictions, which can influence their reactivity and interaction with other molecules (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

Triazine compounds undergo a variety of chemical reactions, reflecting their rich chemistry. Photochemical studies of similar triazine compounds indicate that C−Cl bond cleavage is a primary step under specific conditions, highlighting the reactivity of the chloro groups in the presence of light (Pohlers et al., 1997). This property is particularly relevant for applications in photoresist formulations and photopolymerization processes.

Physical Properties Analysis

The physical properties of triazine derivatives, including solubility, melting point, and stability, are crucial for their practical applications. The synthesis and characterization of compounds like 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine illustrate the importance of such properties in the modification of proteins and other biomolecules, suggesting potential bioconjugation applications (Ono et al., 1991).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and conditions, define the versatility of triazine compounds. For instance, the reaction of triazine derivatives with aliphatic amines leading to diamination demonstrates the chemical flexibility of these compounds, which can be further explored for the synthesis of new materials with tailored properties (Wakabayashi et al., 1970).

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados del furano, incluyendo “2-[2-(Furano-2-il)vinil]-4,6-bis(triclorometil)-1,3,5-triazina”, han mostrado una actividad antibacteriana significativa. Se han utilizado en el desarrollo de nuevos medicamentos para combatir la resistencia microbiana, que se ha convertido en un problema mundial debido a la ineficacia de los medicamentos antimicrobianos disponibles actualmente {svg_1}.

Medicamentos Antimicrobianos

Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas. Se han empleado como medicamentos en una serie de áreas distintas de la enfermedad, incluyendo como medicamentos antimicrobianos para combatir las infecciones causadas por cepas bacterianas {svg_2}.

Actividad Inhibitoria de la Tirosina Quinasa Proteica

Los derivados de furano-2-il (fenil)metanona, que incluyen “this compound”, han mostrado actividad inhibitoria de la tirosina quinasa proteica in vitro. Esto es particularmente importante ya que las quinasas proteicas desempeñan un papel crucial como reguladores de la función celular en las vías de transducción de señales {svg_3}.

Actividad Anticancerígena

Los compuestos que contienen furano se han utilizado en el desarrollo de medicamentos anticancerígenos. Han mostrado resultados prometedores en la inhibición del crecimiento de células cancerosas {svg_4}.

Medicamentos Antiinflamatorios

Los derivados del furano se han utilizado en el desarrollo de medicamentos antiinflamatorios. Han mostrado resultados prometedores en la reducción de la inflamación en diversas condiciones patológicas {svg_5}.

Medicamentos Antidepresivos

Los compuestos que contienen furano se han utilizado en el desarrollo de medicamentos antidepresivos. Han mostrado resultados prometedores en el tratamiento de diversas condiciones de salud mental, incluida la depresión {svg_6}.

Propiedades

IUPAC Name |

2-[(E)-2-(furan-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl6N3O/c12-10(13,14)8-18-7(4-3-6-2-1-5-21-6)19-9(20-8)11(15,16)17/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDRGJCVJPHPOZ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155852 | |

| Record name | 2-[(1E)-2-(2-Furanyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159266-22-5 | |

| Record name | 2-[(1E)-2-(2-Furanyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159266-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-2-(2-Furanyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2-[(1E)-2-(2-furanyl)ethenyl]-4,6-bis(trichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

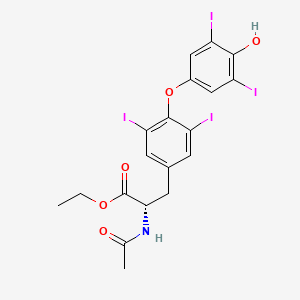

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)